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Compound of Interest

Compound Name: DO 710

Cat. No.: B1230134 Get Quote

It appears there might be some ambiguity in the term "DO 710" as it does not correspond to a

single, clearly defined entity in the scientific literature based on the initial search. The search

results point towards a few possibilities which will be addressed in this guide:

ABP 710: A biosimilar to the drug Infliximab.

AC710: A preclinical small molecule inhibitor of platelet-derived growth factor receptor-family

kinases.

"710" as a numerical identifier in clinical trials or as a slang term for cannabis oil, which is

less likely given the target audience of researchers and drug development professionals.

This guide will primarily focus on ABP 710 and AC710, providing a comparative overview of

their applications and limitations based on available data.

Part 1: ABP 710 (Infliximab Biosimilar)
ABP 710 is a biosimilar to the reference product Infliximab, a chimeric monoclonal antibody that

targets tumor necrosis factor alpha (TNF-α).[1][2] Infliximab is used to treat a range of

inflammatory autoimmune diseases. As a biosimilar, ABP 710 has been demonstrated to be

highly similar to Infliximab in terms of its structural and functional characteristics.[1][2]
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The applications of ABP 710 are the same as its reference product, Infliximab. Clinical trials

have been conducted to demonstrate its safety and efficacy in treating moderate to severe

rheumatoid arthritis.[3] Based on the established use of Infliximab, the intended applications for

ABP 710 include:

Rheumatoid Arthritis

Crohn's Disease

Ulcerative Colitis

Ankylosing Spondylitis

Psoriatic Arthritis

Plaque Psoriasis

Limitations of ABP 710
The limitations and adverse effects of ABP 710 are expected to be the same as those of

Infliximab. These can include:

Immunogenicity: The development of anti-drug antibodies can lead to a loss of response.

Infusion-related reactions: These can range from mild to severe.

Increased risk of infections: Particularly serious infections such as tuberculosis.

Congestive heart failure: Infliximab products can exacerbate this condition.

Demyelinating disease: Rare cases have been reported.

Lupus-like syndrome: This is another rare but potential side effect.

Comparative Data for ABP 710 vs. Infliximab
A comprehensive analytical similarity assessment has shown that ABP 710 has the same

amino acid sequence, primary structure, higher-order structure, and biological activities as the

infliximab reference product.[1][2]
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Feature ABP 710
Infliximab (Reference
Product)

Amino Acid Sequence Identical Identical

Primary Structure Same Same

Higher Order Structure Same Same

Biological Activities Same Same

Protein Content &

Concentration
Same Same

Source:[1][2]

Experimental Protocols
Study to Assess the Safety and Efficacy of ABP 710 in Treating Moderate to Severe

Rheumatoid Arthritis Compared to Infliximab (NCT02937701)[3]

Objective: To compare the efficacy, safety, and immunogenicity of ABP 710 with infliximab in

subjects with moderate to severe rheumatoid arthritis on a background of methotrexate.

Study Design: Randomized, double-blind, active-controlled, parallel-group study.

Intervention:

Experimental Arm: Participants received a 3 mg/kg intravenous (IV) infusion of ABP 710

on day 1, at weeks 2 and 6, and every 8 weeks thereafter.

Active Comparator Arm: Participants received a 3 mg/kg IV infusion of infliximab on day 1,

at weeks 2 and 6, and every 8 weeks thereafter.

Primary Outcome Measures:

ACR20 response (a 20% improvement in the American College of Rheumatology criteria)

at Week 22.

Secondary Outcome Measures:
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ACR50 and ACR70 responses, change in Disease Activity Score 28 (DAS28-CRP), and

safety profiles.

Signaling Pathway

TNF-α

TNFR

Binding & Activation

ABP 710 / Infliximab

Binding & Neutralization

Mechanism of Action of ABP 710 (Infliximab)

Click to download full resolution via product page

Part 2: AC710
AC710 is described as a globally selective inhibitor of platelet-derived growth factor receptor

(PDGFR) family kinases.[4] It has been investigated as a preclinical development candidate.

Applications of AC710
Based on its mechanism of action targeting PDGFR-family kinases, potential applications for

AC710 include:

Oncology: Specifically in cancers driven by mutations in PDGFR or related kinases, such as

certain leukemias. The compound has shown efficacy in a mouse xenograft tumor model

using a human leukemia cell line (MV4-11).[4]

Inflammatory Diseases: Due to the involvement of CSF1R (a PDGFR-family kinase) in

inflammatory processes, inhibitors like AC710 could have applications in conditions like

rheumatoid arthritis.[4]
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Limitations of AC710
As a preclinical candidate, the full limitation profile in humans is not established. However,

based on its target and available data, potential limitations could include:

Toxicity: Kinase inhibitors are often associated with off-target effects and toxicities. The

tolerability in humans would need to be determined in clinical trials.

Resistance: The development of resistance mechanisms is a common limitation of targeted

cancer therapies.

Pharmacokinetics: While rat studies showed improved oral bioavailability compared to earlier

compounds, human pharmacokinetics would need to be evaluated.[4]

Comparative Data for AC710
The available data compares AC710 (referred to as compound 22b in the publication) with an

earlier compound (18b) and a positive control (compound 1) in preclinical studies.[4]

Compound
Cellular Activity
(IC50)

Rat Clearance (CL)
Oral Bioavailability
(F%)

18b +++ High Low

AC710 (22b) +++ Substantially Lower Higher

Source:[4] (Note: Specific quantitative values were not provided in the abstract, but qualitative

comparisons were made).

In Vivo Efficacy of AC710 in a Mouse Xenograft Model (MV4-11 cell line)[4]
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Treatment Group Dosage Outcome

AC710 (22b) 0.3 mg/kg
Temporal inhibition of tumor

growth

AC710 (22b) 3 mg/kg Complete tumor regression

AC710 (22b) 30 mg/kg Complete tumor regression

Compound 1 (Control) 1 mg/kg
(Positive control, outcome not

detailed in abstract)

Source:[4]

Experimental Protocols
Synthesis of AC710 (Compound 22b)[4]

The general synthesis involves the condensation of an aniline derivative with a pyridine

carboxylic acid, followed by further modifications. A key step for improving the pharmacokinetic

profile was the introduction of a 1,2,2,6,6-pentamethyl piperidine analogue.
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Aniline Derivative (5)

Condensation

Pyridine Carboxylic Acid (6a-c)

Intermediate (7, 8, or 9)

Further Modifications
(e.g., introduction of

pentamethyl piperidine)

AC710 (22b)

General Synthesis Workflow for AC710

Click to download full resolution via product page

In Vivo Xenograft Model[4]

Animal Model: Athymic nude mice.

Cell Line: MV4-11 (human leukemia cell line with FLT3-ITD mutation).

Tumor Implantation: Subcutaneous flank-tumor xenograft.

Treatment: Compound AC710 (22b) was administered at 0.3, 3, and 30 mg/kg for 2 weeks.

Endpoint: Tumor volume was measured to assess efficacy.

Signaling Pathway

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1230134?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025831/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1230134?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PDGF Ligand

PDGFR

Binding & Dimerization

AC710

Inhibition

Mechanism of Action of AC710
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Conclusion
Without a more specific identifier for "DO 710," this guide provides a comparative literature

review of two plausible candidates based on the search results: ABP 710 and AC710.

ABP 710 is a biosimilar of Infliximab with a well-established profile of applications in

autoimmune diseases and known limitations based on its reference product.

AC710 is a preclinical kinase inhibitor with potential applications in oncology and

inflammatory diseases, with its limitations yet to be fully determined in human studies.

Researchers and drug development professionals should clarify the specific "DO 710" of

interest to obtain more targeted information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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